1-[(4-chlorophenyl)methoxy]-3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropan-2-ol
Overview
Description
1-[(4-chlorophenyl)methoxy]-3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropan-2-ol is a chemical compound with a complex structure that includes a chlorophenyl group, a dimethylpyrimidinyl group, and a sulfanylpropanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methoxy]-3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropan-2-ol typically involves multiple steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the preparation of the 4-chlorophenylmethanol intermediate through the reaction of 4-chlorobenzyl chloride with a suitable nucleophile.
Pyrimidinyl Intermediate Synthesis: The 4,6-dimethylpyrimidin-2-thiol is synthesized separately through a series of reactions starting from 2,4,6-trimethylpyrimidine.
Coupling Reaction: The final step involves the coupling of the chlorophenylmethanol intermediate with the pyrimidinyl thiol under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methoxy]-3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the chlorophenyl group to a phenyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated phenyl derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-[(4-chlorophenyl)methoxy]-3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methoxy]-3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropan-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-chlorophenyl)methoxy]-3-(4-methylpyrimidin-2-yl)sulfanylpropan-2-ol
- 1-[(4-bromophenyl)methoxy]-3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropan-2-ol
- 1-[(4-chlorophenyl)methoxy]-3-(4,6-dimethylpyridin-2-yl)sulfanylpropan-2-ol
Uniqueness
1-[(4-chlorophenyl)methoxy]-3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[(4-chlorophenyl)methoxy]-3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropan-2-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2S/c1-11-7-12(2)19-16(18-11)22-10-15(20)9-21-8-13-3-5-14(17)6-4-13/h3-7,15,20H,8-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQJPKACZQYKDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(COCC2=CC=C(C=C2)Cl)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.